Phenolphthalein

Description

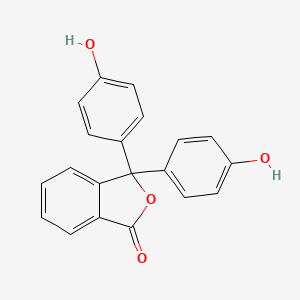

Structure

3D Structure

Propriétés

IUPAC Name |

3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFMBFZCATUALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Record name | PHENOLPHTHALEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021125 | |

| Record name | Phenolphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenolphthalein appears as white or yellowish-white to pale orange fine crystalline powder. Odorless. Aqueous solution is acidic. Colorless to pH 8.5; pink to deep-red above pH 9. Colorless in presence of large amounts of alkali. Tasteless. (NTP, 1992), White to yellow crystals; Aqueous solution is colorless to pH 8.5 and red above pH 9. [CAMEO] | |

| Record name | PHENOLPHTHALEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenolphthalein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 12 ml alcohol, in about 100 ml ether; sol in dil solutions of Alkali hydroxides and hot solutions of alkali carborates forming a red soln, Insoluble in benzene and petroleum ether; slightly soluble in carbon disulfide; soluble in ethyl ether, chloroform, and toluene; very soluble in ethanol, acetone, and pyrene., In water, 400 mg/L @ room temperature | |

| Record name | PHENOLPHTHALEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenolphthalein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOLPHTHALEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.299 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.277 @ 32 °C | |

| Record name | PHENOLPHTHALEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENOLPHTHALEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.7X10-13 mm Hg @ 25 °C /Estimated/ | |

| Record name | PHENOLPHTHALEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish-white minute, triclinic crystals, often twinned, White rhombic needles, Pale yellow powder | |

CAS No. |

77-09-8; 5768-87-6, 77-09-8 | |

| Record name | PHENOLPHTHALEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Bis(4-hydroxyphenyl)phthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolphthalein [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolphthalein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenolphthalein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenolphthalein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenolphthalein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenolphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenolphthalein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QK969R2IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENOLPHTHALEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

496 to 504 °F (NTP, 1992), 262.5 °C | |

| Record name | PHENOLPHTHALEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenolphthalein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOLPHTHALEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenolphthalein from Phthalic Anhydride and Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenolphthalein, a widely used acid-base indicator and a precursor in various chemical syntheses. The synthesis involves the condensation of phthalic anhydride with two equivalents of phenol under acidic conditions. This document details the underlying reaction mechanism, presents a comparative analysis of various experimental protocols, and offers a quantitative summary of reported yields. Furthermore, it includes detailed experimental procedures and safety precautions essential for laboratory and industrial applications.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[1] The reaction is catalyzed by a Brønsted or Lewis acid, which plays a crucial role in activating the phthalic anhydride electrophile.[2][3]

The mechanism proceeds through the following key steps:

-

Activation of Phthalic Anhydride: The acid catalyst protonates one of the carbonyl oxygens of phthalic anhydride, creating a highly electrophilic acylium ion intermediate.[4] This activation increases the susceptibility of the carbonyl carbon to nucleophilic attack.[2]

-

First Electrophilic Attack: An electron-rich phenol molecule, acting as the nucleophile, attacks the activated carbonyl carbon of the phthalic anhydride. The hydroxyl group of phenol is a strong activating group, directing the substitution to the para position. This results in the formation of a 2-(4-hydroxybenzoyl)benzoic acid intermediate.

-

Formation of a Carbocation: The hydroxyl group of the newly formed intermediate is protonated by the acid catalyst, followed by the elimination of a water molecule to form a stabilized carbocation.

-

Second Electrophilic Attack: A second molecule of phenol then attacks this carbocation.

-

Deprotonation and Lactone Formation: The final step involves the deprotonation of the phenolic hydroxyl group and subsequent intramolecular cyclization to form the stable, colorless lactone form of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through various protocols, primarily differing in the choice of acid catalyst, reaction temperature, and duration. Below are detailed methodologies for commonly employed catalysts.

Sulfuric Acid Catalysis

Concentrated sulfuric acid is a traditional and effective catalyst for this reaction.

Procedure:

-

In a round-bottom flask, combine phthalic anhydride and a slight excess of phenol (approximately 1:2.1 molar ratio).

-

Carefully add concentrated sulfuric acid dropwise with constant stirring. The amount of sulfuric acid is typically a small fraction of the mass of the reactants.

-

Heat the mixture in an oil bath at 115-120°C for 10-12 hours. It is crucial to maintain the temperature within this range to avoid side reactions and charring.

-

After the reaction is complete, pour the hot mixture into a large volume of boiling water to precipitate the crude this compound and remove excess phenol via steam distillation.

-

The crude product is then collected by filtration.

Purification:

-

Dissolve the crude solid in dilute sodium hydroxide solution. This compound will dissolve, forming a pink or red solution, while unreacted starting materials and by-products may remain as a precipitate.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with a weak acid, such as acetic acid, followed by a few drops of a strong acid like hydrochloric acid, to precipitate the purified this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

For higher purity, the product can be recrystallized from ethanol.

Zinc Chloride Catalysis

Anhydrous zinc chloride, a Lewis acid, is another common catalyst for the synthesis of this compound. This method often requires the use of a promoter to achieve high yields in a reasonable timeframe.

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, combine phthalic anhydride, phenol, and anhydrous zinc chloride in a molar ratio of approximately 1:2:0.5.

-

An activating agent, such as thionyl chloride or an aryl sulfone chloride, can be added (approximately 0.05 to 0.25 moles per mole of phthalic anhydride) to increase the reaction rate.

-

Heat the mixture with stirring at a temperature ranging from 85°C to 125°C for 18 to 48 hours, depending on the activating agent and temperature.

-

Upon completion, add warm water to the reaction mixture and stir.

-

Filter the resulting slurry and wash the solid with hot water until the filtrate is neutral.

Purification:

The purification process is similar to that of the sulfuric acid catalyzed method, involving dissolution in dilute alkali, filtration, and reprecipitation with acid.

Methanesulfonic Acid Catalysis

Methanesulfonic acid is a strong organic acid that can also be used as a catalyst, offering a potentially cleaner reaction profile.

Procedure:

-

Combine phthalic anhydride (1 mmol), phenol (2 mmol), and methanesulfonic acid (0.046 mmol) in a round-bottom flask.

-

Heat the mixture at approximately 90°C for 2 hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction, cool the mixture and add methanol to terminate the reaction, followed by cooling in an ice bath to crystallize the product.

-

Collect the crystals by vacuum filtration.

Purification:

The product can be recrystallized from methanol.

p-Toluenesulfonic Acid Catalysis

p-Toluenesulfonic acid is a solid, non-oxidizing acid catalyst that is easier to handle than concentrated sulfuric acid and can lead to higher reproducibility.

Procedure:

-

In a suitable reaction vessel, mix phthalic anhydride, phenol, and p-toluenesulfonic acid monohydrate (approximately 10 mol% relative to phthalic anhydride).

-

Heat the mixture at 150°C for approximately 3 hours.

-

After cooling, add water to the reaction mixture to solidify the crude product.

Purification:

-

Remove the aqueous layer.

-

Dissolve the remaining solid in a suitable organic solvent and extract with a 2 mol/L sodium hydroxide solution. The this compound will move to the aqueous layer, which will turn a characteristic red-purple color.

-

Separate the aqueous layer and acidify it to precipitate the purified this compound.

-

Collect the product by filtration, wash with water, and dry.

Quantitative Data Presentation

The yield of this compound is highly dependent on the catalyst, reaction conditions, and the presence of any activating agents. The following tables summarize the reported yields under various conditions.

| Catalyst | Activating Agent | Molar Ratio (Phthalic Anhydride:Phenol:Catalyst:Activator) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂SO₄ | - | Reagents in excess | 115-120 | 10-12 | 75 | |

| ZnCl₂ | - | 1:2:1 | 118-122 | 18 | 43 | |

| ZnCl₂ | Thionyl Chloride | 1:2:0.5:0.25 | ~120 | 24 | 82.2 | |

| ZnCl₂ | Sulfuryl Chloride | 1:2:0.5:0.25 | ~120 | 24 | 95.1 | |

| ZnCl₂ | Chlorosulfonic Acid | 1:2:0.5:0.25 | ~120 | 18 | 92.9 | |

| ZnCl₂ | p-Toluene Sulfone Chloride | 1:2:0.5:0.15 | ~120 | 18 | 93.5 | |

| ZnCl₂ | Benzene Sulfone Chloride | 1:2:0.5:0.25 | ~92 | 45 | 88.2 | |

| ZnCl₂ | p-Xylene Sulfone Chloride | 1:2:0.5:0.2 | ~100 | 24 | 93.5 | |

| Methanesulfonic Acid | - | 1:2:0.046 | 90 | 2 | 73-94 | |

| p-Toluenesulfonic Acid | - | 1:2:0.1 | 150 | 5 min | 22 |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires appropriate safety precautions.

-

Phenol: Highly corrosive and toxic. Avoid skin contact and inhalation.

-

Phthalic Anhydride: Can cause respiratory irritation.

-

Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE).

-

Zinc Chloride (Anhydrous): Corrosive and an irritant.

-

This compound: Classified as a suspected carcinogen and may cause genetic defects.

Personal Protective Equipment (PPE):

-

Safety goggles with side shields are mandatory.

-

Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn.

-

A lab coat or other protective clothing is required.

-

All manipulations should be performed in a well-ventilated fume hood.

Handling and Storage:

-

Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials, heat, and open flames.

Waste Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

This guide is intended for informational purposes only and should be used by qualified individuals. All laboratory work should be conducted with a thorough understanding of the hazards involved and with appropriate safety measures in place.

References

mechanism of phenolphthalein color change in acidic and basic solutions

Introduction

Phenolphthalein (C₂₀H₁₄O₄) is a triphenylmethane derivative widely recognized for its application as an acid-base indicator in laboratory and industrial settings.[1][2] Its utility stems from a distinct and reversible color change that is dependent on the pH of the aqueous solution.[1] This guide provides an in-depth technical examination of the molecular mechanisms, quantitative parameters, and experimental protocols related to the chromogenic behavior of this compound, tailored for researchers, scientists, and professionals in drug development.

The Molecular Mechanism of Color Change

The color of this compound is a direct consequence of its molecular structure, which undergoes several transformations across a wide pH spectrum. These structural rearrangements alter the electronic conjugation within the molecule, thereby changing its light absorption properties in the visible range.[3][4] There are four primary forms this compound adopts in solution.

1.1 Strongly Acidic Conditions (pH < 0): The Protonated Cation (H₃In⁺)

Under strongly acidic conditions, such as in concentrated sulfuric acid, the lactone carbonyl group is protonated. This protonation facilitates the cleavage of the lactone ring, resulting in the formation of a stabilized trityl cation. This cationic form, designated H₃In⁺, possesses an extended conjugated system that imparts an orange to orange-red color to the solution.

1.2 Acidic to Slightly Basic Conditions (pH 0–8.2): The Colorless Lactone (H₂In)

In the pH range of 0 to approximately 8.2, this compound exists in its non-ionized lactone form (H₂In). In this structure, the central carbon atom is sp³ hybridized, and it is part of a strained five-membered lactone ring. This configuration isolates the three benzene rings, preventing the formation of an extended conjugated π-electron system. Consequently, the molecule does not absorb light in the visible spectrum and appears colorless.

1.3 Basic Conditions (pH 8.2–12): The Pink Dianionic Quinoid (In²⁻)

As the pH increases into the basic range (8.2 to 12), the two phenolic hydroxyl groups are deprotonated. This deprotonation is coupled with a significant structural rearrangement: the lactone ring opens, and the central carbon atom rehybridizes from sp³ to sp². This change creates a planar quinoid structure with an extensive system of conjugated double bonds spanning all three rings. This extended conjugation lowers the energy gap for electronic transitions, causing the molecule to absorb light in the green region of the visible spectrum (λmax ≈ 552-553 nm), which the human eye perceives as a vibrant pink to fuchsia color.

1.4 Strongly Basic Conditions (pH > 12): The Colorless Carbinol (In(OH)³⁻)

In very strongly alkaline solutions (pH > 12-13), the pink color of the quinoid form slowly fades as a hydroxide ion (OH⁻) attacks the central sp²-hybridized carbon atom. This nucleophilic addition reaction converts the central carbon back to an sp³ hybridized state, forming a colorless carbinol structure designated as In(OH)³⁻. This transformation disrupts the extended conjugated system, causing the molecule to once again become colorless.

Caption: Structural transitions of this compound across different pH ranges.

Quantitative Analysis

The transitions between the different forms of this compound are governed by specific equilibrium constants and occur over defined pH ranges. A summary of these quantitative properties is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₁₄O₄ | |

| Molar Mass | 318.32 g/mol | |

| pKa₁ | 9.05 | |

| pKa₂ | 9.50 | |

| pKa₃ | ~12 | |

| pH Transition Ranges | ||

| Orange-Red to Colorless | ~pH 0 | |

| Colorless to Pink | pH 8.2 - 10.0 | |

| Pink to Colorless | pH > 12 - 13 | |

| λmax (Pink Form) | 552 - 553 nm |

Experimental Protocols

Detailed methodologies for the preparation and application of this compound are crucial for obtaining reliable and reproducible results in a research setting.

3.1 Protocol: Preparation of 0.5% (w/v) this compound Indicator Solution

This protocol describes the preparation of a commonly used this compound indicator solution.

-

Weighing: Accurately weigh 0.5 g of this compound powder using an analytical balance.

-

Dissolution: Transfer the powder to a 100 mL volumetric flask. Add 50 mL of 95% ethanol and swirl the flask until the this compound is completely dissolved. This compound has low solubility in water but is highly soluble in alcohols.

-

Dilution: Once dissolved, add distilled water to bring the total volume to the 100 mL mark.

-

Storage: Stopper the flask and invert it several times to ensure a homogenous solution. Transfer the indicator to a labeled dropper bottle for use. Store in a cool, dark place to prevent degradation.

3.2 Protocol: Acid-Base Titration

This outlines the use of this compound for determining the endpoint of a strong acid-strong base titration.

Caption: Experimental workflow for a typical acid-base titration.

Methodology:

-

A known volume of the acidic solution (analyte) is dispensed into an Erlenmeyer flask.

-

Two to three drops of the prepared this compound indicator solution are added to the flask. The solution should be colorless.

-

A buret is filled with a standardized basic solution (titrant) of known concentration, and the initial volume is recorded.

-

The titrant is added dropwise to the analyte while continuously swirling the flask to ensure mixing.

-

The titration is continued until the endpoint is reached, which is signaled by the first appearance of a faint but persistent pink color.

-

The final volume of the titrant is recorded from the buret.

-

The concentration of the analyte is calculated using the stoichiometry of the acid-base reaction and the volume of titrant used.

3.3 Protocol: Spectrophotometric Determination of pKa

The pKa of this compound can be determined experimentally by measuring its absorbance at different pH values.

Caption: Workflow for determining the pKa of this compound via spectrophotometry.

Methodology:

-

Prepare a series of buffer solutions with known pH values spanning the transition range of this compound (e.g., from pH 8 to 11).

-

Add an identical, small aliquot of a stock this compound solution to a constant volume of each buffer solution.

-

Measure the absorbance of each solution at the λmax of the colored (basic) form, which is approximately 553 nm, using a blank containing only the buffer.

-

Plot the measured absorbance versus the corresponding pH value.

-

The resulting graph will be a sigmoidal curve. The pKa is the pH at which the absorbance is half of the maximum absorbance observed in the most basic solutions. This corresponds to the point where the concentrations of the colorless acid form (H₂In) and the colored base form (In²⁻) are equal, as described by the Henderson-Hasselbalch equation.

Conclusion

The chromogenic properties of this compound are intricately linked to pH-dependent structural transformations. The transition from a non-conjugated lactone structure in acidic and neutral media to a highly conjugated quinoid structure in basic conditions is the fundamental mechanism behind its function as a pH indicator. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is essential for its effective application in scientific research and development.

References

Phenolphthalein: A Deep Dive into Structure, pH Indication, and Experimental Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenolphthalein, a triphenylmethane derivative, is a widely recognized acid-base indicator, pivotal in various chemical analyses, particularly in titrimetry. Its profound and distinct color change in response to pH variations is a direct consequence of significant structural transformations at the molecular level. This guide provides a comprehensive exploration of the intricate relationship between this compound's structure and its function as a pH indicator, supplemented with detailed experimental protocols and quantitative data.

The Molecular Ballet: this compound's Structural Transformations with pH

The remarkable color-changing property of this compound is not a mere superficial alteration but a fundamental restructuring of the molecule. In aqueous solutions, this compound exists in different forms depending on the pH of the environment.[1][2] These structural shifts alter the molecule's electronic conjugation, which in turn affects its ability to absorb visible light.

-

Strongly Acidic Conditions (pH < 0): In highly acidic environments, the this compound molecule becomes protonated, forming a trityl cation (H₃In⁺). This form exhibits an orange color.[1]

-

Acidic to Near-Neutral Conditions (pH 0-8.2): In this range, this compound exists in its lactone form (H₂In). This structure possesses a centralized, strained lactone ring which keeps the three benzene rings from forming an extended conjugated system. As a result, the molecule does not absorb light in the visible spectrum and appears colorless .[2][3] This is the form commonly observed in acidic and neutral solutions.

-

Basic Conditions (pH 8.2-12.0): As the solution becomes basic, two protons are removed from the phenol groups. This deprotonation leads to the opening of the lactone ring and the formation of a quinonoid structure (In²⁻). This structural change results in an extended system of conjugated double bonds across the entire molecule. This extended conjugation allows the molecule to absorb light in the green region of the visible spectrum (around 553 nm), causing the solution to appear pink to fuchsia . The intensity of the color is dependent on the concentration of the quinonoid form.

-

Strongly Basic Conditions (pH > 12.0): In very high pH environments, the pink color of the quinonoid form slowly fades, and the solution becomes colorless again. This is due to the addition of a hydroxide ion to the central carbon atom, forming the In(OH)³⁻ species. This transformation disrupts the extended conjugation of the molecule, leading to the loss of color.

The transitions between these forms are reversible, allowing this compound to be a reliable indicator for tracking pH changes in a solution.

Quantitative Data Summary

The key quantitative parameters governing the function of this compound as a pH indicator are summarized in the table below.

| Parameter | Value | Conditions | Reference(s) |

| Chemical Formula | C₂₀H₁₄O₄ | ||

| Molar Mass | 318.32 g/mol | ||

| pKa (for color change) | ~9.3 - 9.5 | Aqueous solution at 25°C | |

| pH Range for Color Change | 8.2 - 10.0 | ||

| Color in Acidic Solution (pH < 8.2) | Colorless | ||

| Color in Basic Solution (pH 8.2 - 10.0) | Pink to Fuchsia | ||

| Color in Strongly Acidic Solution (pH < 0) | Orange | ||

| Color in Strongly Basic Solution (pH > 12.0) | Colorless |

Signaling Pathway of this compound's pH-Dependent Color Change

The following diagram illustrates the structural transformations of this compound across different pH ranges, which is the fundamental "signaling pathway" for its color indication.

Caption: Structural transformations of this compound with changing pH.

Experimental Protocols

Preparation of this compound Indicator Solution (1% w/v)

This protocol details the preparation of a standard 1% weight/volume this compound indicator solution, commonly used in acid-base titrations.

Materials:

-

This compound powder (C₂₀H₁₄O₄)

-

Ethanol (95% or absolute)

-

Distilled or deionized water

-

Weighing balance

-

100 mL volumetric flask

-

Beaker

-

Glass stirring rod

-

Dropper bottle for storage

Procedure:

-

Weigh out 1.0 g of this compound powder using a clean, dry beaker on a weighing balance.

-

Transfer the this compound powder into the 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol to the volumetric flask.

-

Swirl the flask gently or stir with a glass rod until the this compound powder is completely dissolved. This compound is sparingly soluble in water but readily dissolves in ethanol.

-

Once the solid is fully dissolved, add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the prepared indicator solution to a labeled dropper bottle for easy dispensing. Store in a cool, dark place to prevent degradation.

Acid-Base Titration using this compound Indicator

This protocol provides a detailed methodology for performing a standard acid-base titration to determine the concentration of an acidic analyte using a standardized basic titrant and this compound as the indicator.

Materials:

-

Analyte solution (e.g., hydrochloric acid, HCl, of unknown concentration)

-

Standardized titrant solution (e.g., 0.1 M sodium hydroxide, NaOH)

-

This compound indicator solution (1% w/v)

-

Buret (50 mL)

-

Pipette (25 mL) and pipette bulb

-

Erlenmeyer flask (250 mL)

-

Buret stand and clamp

-

White tile or white paper

-

Distilled or deionized water

Procedure:

-

Buret Preparation: Rinse the buret with a small amount of the standardized NaOH solution and then fill it with the NaOH solution, ensuring no air bubbles are trapped in the tip. Record the initial volume reading to two decimal places.

-

Analyte Preparation: Using a pipette, accurately transfer 25.00 mL of the HCl solution into a clean Erlenmeyer flask.

-

Add approximately 50 mL of distilled or deionized water to the Erlenmeyer flask to increase the volume, which makes the color change at the endpoint easier to observe.

-

Indicator Addition: Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask. The solution should remain colorless.

-

Titration: Place the Erlenmeyer flask on a white tile or paper under the buret to make the color change more visible. Slowly add the NaOH solution from the buret to the HCl solution in the flask while constantly swirling the flask to ensure thorough mixing.

-

Endpoint Determination: Continue adding the NaOH titrant. As the endpoint is approached, the pink color will start to appear where the NaOH drop enters the solution and will disappear upon swirling. The endpoint is reached when the first faint but permanent pink color persists for at least 30 seconds after swirling.

-

Final Volume Reading: Record the final volume reading from the buret to two decimal places.

-

Calculations: Calculate the volume of NaOH used by subtracting the initial volume from the final volume. Use the stoichiometry of the reaction (HCl + NaOH → NaCl + H₂O) and the known concentration of the NaOH solution to calculate the concentration of the HCl solution.

-

Repeat: Repeat the titration at least two more times to ensure the results are concordant (within ±0.10 mL).

Experimental Workflow for Acid-Base Titration

The following diagram outlines the logical flow of the acid-base titration experiment.

References

An In-depth Technical Guide to the pKa of Phenolphthalein and Its Significance in Titrations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of phenolphthalein, focusing on its pKa value and the structural transformations it undergoes in response to changes in pH. It details the significance of these properties in the context of acid-base titrations, offering detailed experimental protocols for both the determination of its pKa and its practical application as an indicator.

Core Concepts: pKa and the Role of an Indicator

In acid-base chemistry, the pKa value is a quantitative measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid, meaning it more readily donates a proton (H⁺). For an acid-base indicator like this compound, which is itself a weak acid, the pKa is the pH at which the concentrations of the acidic and basic forms of the indicator are equal.[1][2][3] This equilibrium is crucial as the two forms exhibit different colors.

This compound is widely employed in acid-base titrations to determine the endpoint of the reaction—the point at which the acid and base have completely neutralized each other.[4][5] Its effectiveness lies in a sharp, distinct color change that occurs over a specific pH range, providing a visual cue for the completion of the reaction.

Quantitative Data Summary

The physicochemical properties of this compound, particularly its pKa and pH range for color transition, are summarized in the table below. These values are critical for selecting the appropriate titration conditions.

| Parameter | Value | Significance |

| Chemical Formula | C₂₀H₁₄O₄ | Defines the molecular composition. |

| pKa | ~9.3 - 9.7 | The pH at which the colorless and pink forms are in equal concentration. The color change is centered around this value. |

| Effective pH Range for Color Change | pH 8.2 - 10.0 | The range over which the visible transition from colorless to pink/fuchsia occurs. |

| Appearance in Acidic Solution (pH < 8.2) | Colorless | The lactone form (H₂In) is predominant. |

| Appearance in Basic Solution (pH 8.2 - 12) | Pink to Fuchsia | The doubly deprotonated, quinoid form (In²⁻) with an extended conjugated system is responsible for the color. |

| Appearance in Strongly Basic Solution (pH > 12) | Colorless | Formation of the In(OH)³⁻ species, which disrupts the conjugation. |

| Appearance in Strongly Acidic Solution (e.g., conc. H₂SO₄) | Orange-Red | Protonation leads to the formation of a stabilized trityl cation. |

Signaling Pathway: The Chemical Equilibrium of this compound

The color change of this compound is a direct result of structural rearrangements dictated by the pH of the solution. This can be visualized as a chemical signaling pathway where the concentration of H⁺ ions acts as the signal that shifts the equilibrium between different structural forms.

Caption: pH-dependent equilibrium and structural forms of this compound.

In acidic to neutral solutions, this compound exists predominantly in its colorless lactone form. As the pH increases into the basic range (above 8.2), it loses two protons, leading to the formation of a quinoid structure with an extended conjugated system of electrons. This change in electronic structure is responsible for the absorption of visible light, resulting in the characteristic pink to fuchsia color. In very strongly alkaline solutions (pH > 12), the pink color fades as a hydroxide ion adds to the central carbon atom, disrupting the conjugation and rendering the molecule colorless again.

Experimental Protocols

Preparation of this compound Indicator Solution (1%)

This protocol outlines the standard procedure for preparing a 1% this compound indicator solution suitable for titrations.

Materials:

-

This compound powder (1.0 g)

-

95% Ethanol (100 mL)

-

Volumetric flask (100 mL)

-

Weighing balance

-

Dropper bottle for storage

Procedure:

-

Accurately weigh 1.0 g of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol to the flask.

-

Swirl the flask gently until the this compound powder is completely dissolved. This compound is readily soluble in ethanol.

-

Once dissolved, add 95% ethanol to the flask up to the 100 mL calibration mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Transfer the solution to a labeled dropper bottle for use. Store in a cool, dark place.

Spectrophotometric Determination of this compound pKa

This method relies on measuring the absorbance of this compound solutions at various pH values to determine its pKa. The colored (basic) form absorbs light at a specific wavelength (λ_max), while the colorless (acidic) form does not.

Caption: Workflow for the spectrophotometric determination of pKa.

Detailed Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of this compound (e.g., from pH 8.0 to 11.0 at 0.5 pH unit intervals).

-

Preparation of this compound Samples: Add a small, constant volume of a stock this compound solution to a fixed volume of each buffer solution.

-

Determination of λ_max: Use a spectrophotometer to scan the absorbance spectrum of a highly basic this compound solution (e.g., in the pH 11 buffer) to determine the wavelength of maximum absorbance (λ_max), which is typically around 550 nm.

-

Absorbance Measurements: Measure the absorbance (A) of each buffered this compound sample at the determined λ_max. Also, measure the absorbance of a fully basic solution (A_max) and a fully acidic solution (A_min, which should be near zero).

-

Data Analysis: The pKa can be determined using a graphical method based on the Henderson-Hasselbalch equation. A plot of log[(A_max - A) / (A - A_min)] versus the measured pH of each sample will yield a straight line. The pKa is the pH value where the line intersects the x-axis (i.e., where log[...] = 0).

Protocol for Acid-Base Titration Using this compound

This protocol describes a typical manual titration of an unknown acid with a standardized strong base.

Caption: A generalized workflow for an acid-base titration experiment.

Detailed Methodology:

-

Preparation: Rinse a clean 50 mL buret with a small amount of the standardized base solution (e.g., 0.1 M NaOH) and then fill it, ensuring no air bubbles are in the tip. Record the initial volume to two decimal places.

-

Analyte Setup: Using a volumetric pipette, transfer a precise volume (e.g., 25.00 mL) of the acid solution of unknown concentration into a clean Erlenmeyer flask. Add about 50 mL of deionized water to increase the volume for easier observation.

-

Indicator Addition: Add 2-3 drops of this compound indicator solution to the flask. The solution should be colorless.

-

Titration: Slowly add the base from the buret to the acid in the flask while constantly swirling. As the endpoint is approached, a temporary pink color will appear at the point of addition.

-

Endpoint Determination: Continue adding the base drop by drop, swirling after each addition, until a single drop causes a faint but persistent pink color to remain for at least 30 seconds. This is the endpoint.

-

Data Recording and Calculation: Record the final buret volume. The difference between the final and initial volumes is the volume of base used. Use the stoichiometry of the acid-base reaction (M₁V₁ = M₂V₂) to calculate the concentration of the acid.

-

Replication: Repeat the titration at least two more times to ensure the precision and accuracy of the results.

Significance in Titrations

The choice of indicator is paramount for an accurate titration, and the pKa of the indicator must be carefully matched to the pH at the equivalence point of the reaction.

-

Strong Acid - Strong Base Titration: The equivalence point occurs at pH 7. However, the pH changes very rapidly over a wide range (approx. pH 3 to 11) around this point. This compound, with its transition range of pH 8.2-10.0, is an excellent choice because this range falls within the steep vertical portion of the titration curve, ensuring a sharp and accurate endpoint determination.

-

Weak Acid - Strong Base Titration: The equivalence point for this type of titration occurs in the basic region (pH > 7) due to the hydrolysis of the conjugate base of the weak acid. This compound is ideally suited for these titrations as its pKa is in the basic range, aligning well with the equivalence point pH.

-

Strong Acid - Weak Base Titration: The equivalence point is in the acidic region (pH < 7). This compound is not a suitable indicator for this type of titration because its color change would occur well after the equivalence point has been reached, leading to a significant error.

-

Weak Acid - Weak Base Titration: The pH change at the equivalence point is gradual and not steep, making it difficult to detect a sharp endpoint with any indicator, including this compound.

References

Solubility of Phenolphthalein in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenolphthalein in various organic solvents. This compound (C₂₀H₁₄O₄), a common laboratory indicator, exhibits a wide range of solubilities that are critical to its application in titrations, chemical syntheses, and other analytical procedures. This document collates quantitative solubility data, details experimental methodologies for its determination, and presents a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the polarity of the solvent, a consequence of its molecular structure which includes both nonpolar aromatic rings and polar hydroxyl groups. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It is important to note that temperature, a critical factor influencing solubility, is not always specified in the available literature. Unless otherwise stated, the data pertains to room temperature (approximately 20-25°C).

| Solvent | Chemical Formula | Solubility | Notes |

| Ethanol | C₂H₅OH | Very soluble; 1 g in 12 mL (~8.3 g/100 mL)[1][2][3] | Often used as the solvent for preparing indicator solutions[4][5]. |

| Diethyl Ether | (C₂H₅)₂O | Very soluble; 1 g in ~100 mL | |

| Acetone | (CH₃)₂CO | Very soluble | |

| Methanol | CH₃OH | Miscible | Used in the preparation of some commercial indicator solutions. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly soluble; ≥ 50 mg/mL | |

| Chloroform | CHCl₃ | Soluble | Very slightly soluble according to other sources. |

| Toluene | C₇H₈ | Soluble | |

| Pyrene | C₁₆H₁₀ | Very soluble | |

| Carbon Disulfide | CS₂ | Slightly soluble | |

| Benzene | C₆H₆ | Insoluble | |

| Hexane | C₆H₁₄ | Insoluble | |

| Petroleum Ether | - | Insoluble | |

| Water | H₂O | Sparingly soluble; ~400 mg/L |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for determining the solubility of this compound in a given solvent.

Gravimetric Method

The gravimetric method is a fundamental and reliable technique for determining the solubility of a non-volatile solute like this compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for this purpose.

-

-

Separation of the Saturated Solution:

-

Allow the mixture to stand at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution), ensuring no solid particles are transferred. This can be achieved through careful decantation or by using a filtered syringe.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume or mass of the saturated solution to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent in a fume hood. A rotary evaporator or a steam bath can be used for efficient and controlled evaporation.

-

Once the solvent is completely evaporated, dry the evaporating dish containing the this compound residue in an oven at a temperature below its melting point (approximately 262.5°C) until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

Solubility is then expressed as grams of this compound per 100 mL or 100 g of the solvent.

-

UV-Visible Spectrophotometry Method

This method is suitable for determining the concentration of a solute that absorbs ultraviolet or visible light. This compound has a characteristic absorbance in the UV-Vis spectrum, which can be utilized for its quantification.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a sample of the clear supernatant from the saturated solution.

-

Dilute the supernatant with a known volume of the solvent to bring its concentration into the range of the calibration curve. The dilution factor must be recorded accurately.

-

Measure the absorbance of the diluted solution at the λmax using the spectrophotometer.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric determination of this compound solubility.

Caption: Experimental workflow for gravimetric solubility determination.

References

Synthesis of Phenolphthalein Derivatives for Novel Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenolphthalein, a well-known pH indicator, is emerging as a versatile scaffold for the synthesis of novel derivatives with a wide range of applications beyond simple acid-base chemistry. This technical guide provides an in-depth exploration of the synthesis, mechanisms, and applications of these derivatives in fields such as advanced materials, diagnostics, and therapeutics. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to facilitate further research and development.

Novel Applications of this compound Derivatives

The unique triphenylmethane structure of this compound, with its reactive phenol groups, allows for a variety of chemical modifications, leading to derivatives with tailored properties. These novel applications leverage the inherent pH-sensitivity of the core structure or introduce entirely new functionalities.

Advanced Polymers for Material Science

This compound can be incorporated into polymer backbones to create high-performance materials with unique thermal and mechanical properties. These have found use in specialized applications such as gas separation and as toughening agents.

-

Polyimides and Poly(aryl ether sulfone)s: this compound-based diamines can be polymerized to form polyimides and poly(aryl ether sulfone)s. The bulky, cardo structure of the this compound moiety introduces kinks in the polymer chain, increasing the fractional free volume and enhancing gas permeability. These polymers are being investigated for use in membranes for gas separation, such as CO2 capture. For instance, a series of this compound-based polyimide membranes have been synthesized and cross-linked to improve their resistance to plasticization and physical aging, showing promising results for efficient CO2 separation.[1] The incorporation of this compound into the polymer backbone can lead to materials with high thermal stability and desirable gas transport properties.[2][3] Similarly, this compound-based poly(arylene ether sulfone)s have been synthesized and characterized for potential use in proton exchange membranes and as toughening agents for epoxy resins.[4]

Antimicrobial Agents

Derivatization of the this compound structure has yielded compounds with promising antimicrobial activity.

-

This compound Hydrazides: Novel this compound hydrazides have been synthesized through the reaction of this compound with substituted phenyl hydrazine derivatives. These compounds have demonstrated antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. While specific minimum inhibitory concentration (MIC) values are not yet widely published, this class of compounds represents a new avenue for the development of antimicrobial agents.

Fluorescent Probes and Sensors

The this compound scaffold can be modified to create fluorescent chemosensors for the detection of specific analytes.

-

Metal Ion Detection: A this compound Schiff base fluorescent probe has been developed for the selective recognition of Al³⁺ ions. The synthesis involves creating a Schiff base linkage, which upon binding to the target ion, exhibits a change in its fluorescent properties, allowing for sensitive and selective detection. This demonstrates the potential for creating a new class of fluorescent sensors for environmental and biological monitoring.

Enzyme Substrates for Diagnostics

This compound derivatives can be designed as chromogenic or fluorogenic substrates for specific enzymes, enabling their use in diagnostic assays.

-

This compound Monophosphate and Glucuronide: this compound monophosphate is a well-established substrate for alkaline phosphatase, where enzymatic cleavage releases this compound, resulting in a color change in alkaline conditions. Similarly, this compound β-D-glucuronide serves as a substrate for β-glucuronidase. These substrates are valuable tools in clinical chemistry and enzyme-linked immunosorbent assays (ELISAs).

Calcium Channel Blockers

Intriguingly, this compound and its analogues have been identified as inhibitors of store-operated calcium entry (SOCE), a crucial mechanism for calcium signaling in cells. This discovery opens up possibilities for their use in therapeutic areas where calcium signaling is dysregulated. The inhibition of SOCE is a potential mechanism for applications in conditions such as thrombosis and inflammation.

Quantitative Data on this compound Derivatives

A summary of the quantitative data found for various this compound derivatives is presented in the tables below for easy comparison.

| Derivative Class | Application | Key Parameter | Value | Reference |

| Polymers | ||||

| This compound-based Polyimide | Gas Separation | CO₂ Permeability | 1366.3 Barrer | |

| CO₂/N₂ Selectivity | 20 | |||

| CO₂/CH₄ Selectivity | 14.5 | |||

| Antimicrobial Agents | ||||

| This compound Hydrazides | Antibacterial | Activity | Active against S. aureus | |

| Fluorescent Probes | ||||

| This compound Schiff Base | Al³⁺ Sensing | Selectivity | Specific for Al³⁺ | |

| Enzyme Substrates | ||||

| This compound Monophosphate | Alkaline Phosphatase Assay | Substrate | Chromogenic | |

| This compound β-D-glucuronide | β-glucuronidase Assay | Substrate | Chromogenic | |

| Calcium Channel Blockers | ||||

| This compound Analogues | SOCE Inhibition | Activity | Inhibits thrombin-induced Ca²⁺ influx |

Note: Further research is required to populate this table with more extensive quantitative data, such as MIC values for antimicrobial derivatives and quantum yields for fluorescent probes.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a general protocol for its derivatization are provided below.

Synthesis of this compound

This protocol describes the classic acid-catalyzed condensation of phenol and phthalic anhydride.

Materials:

-

Phthalic anhydride

-

Phenol

-

Concentrated sulfuric acid (18 M)

-

1 M Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

95% Ethanol

Procedure:

-

In a fume hood, combine phthalic anhydride and phenol in a test tube.

-

Carefully add a few drops of concentrated sulfuric acid to the mixture.

-

Heat the mixture in a sand bath, monitoring the temperature.

-

After the reaction is complete (indicated by a color change), allow the mixture to cool.

-

Carefully add water to the reaction mixture to precipitate the crude this compound.

-

Decant the supernatant and dissolve the solid product in 95% ethanol.

-

To test the indicator properties, add 1 M NaOH dropwise to a small portion of the ethanolic solution until a color change is observed.

-

Subsequently, add 1 M HCl dropwise to observe the reversal of the color change.

General Protocol for the Synthesis of this compound Hydrazides

This protocol provides a general framework for the synthesis of this compound hydrazide derivatives, which have shown antimicrobial activity.

Materials:

-

This compound

-

Substituted phenyl hydrazine derivative

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add the substituted phenyl hydrazine derivative to the solution.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using techniques such as UV-Vis spectroscopy, IR spectroscopy, and NMR spectroscopy.

General Protocol for the Synthesis of this compound-based Fluorescent Probes

This generalized protocol is based on the synthesis of Schiff base derivatives for metal ion sensing.

Materials:

-

This compound dialdehyde (synthesized from this compound)

-

A suitable amine-containing compound (e.g., isoquinoline hydrazide)

-

Solvent (e.g., ethanol or methanol)

Procedure:

-

Dissolve this compound dialdehyde in the chosen solvent in a reaction vessel.

-

Add the amine-containing compound to the solution.

-

The reaction mixture may be heated or stirred at room temperature for a period of time to facilitate the Schiff base condensation.

-

Monitor the formation of the product using TLC.

-

Once the reaction is complete, the product may precipitate out of the solution or can be isolated by removing the solvent.

-

Purify the fluorescent probe by washing with appropriate solvents or by chromatography.

-

Confirm the structure of the synthesized probe using spectroscopic methods (NMR, Mass Spectrometry).

Signaling Pathways and Experimental Workflows

Visual diagrams generated using Graphviz are provided to illustrate key biological pathways and experimental workflows relevant to the novel applications of this compound derivatives.

Store-Operated Calcium Entry (SOCE) Pathway and Inhibition

This compound and its derivatives have been shown to inhibit the store-operated calcium entry (SOCE) pathway. This pathway is critical for replenishing intracellular calcium stores and is involved in various cellular processes.

Caption: Inhibition of the Store-Operated Calcium Entry (SOCE) pathway by a this compound derivative.

Workflow for Synthesis and Screening of Antimicrobial this compound Derivatives

This workflow outlines the steps involved in the discovery and initial evaluation of new antimicrobial this compound derivatives.

Caption: Workflow for the synthesis and screening of antimicrobial this compound derivatives.

Logical Workflow for Developing a this compound-Based Fluorescent Sensor

This diagram illustrates the logical steps from concept to application for a new fluorescent sensor based on a this compound derivative.

Caption: Logical workflow for the development of a this compound-based fluorescent sensor.

Future Directions

The exploration of this compound derivatives is a rapidly growing field with significant potential for further innovation. Key areas for future research include:

-

Theranostics: While not yet extensively reported, the development of this compound-based theranostic agents, which combine diagnostic and therapeutic functionalities in a single molecule, is a promising avenue. This could involve conjugating this compound derivatives with imaging agents and therapeutic payloads.

-

Targeted Drug Delivery: The biocompatibility of certain this compound-based polymers could be exploited for the development of targeted drug delivery systems. Functionalization of these polymers with targeting ligands could enable the specific delivery of drugs to diseased tissues, reducing side effects and improving therapeutic efficacy.

-

Enzyme Inhibitors: The inhibitory activity of this compound derivatives on calcium channels suggests that they could be explored as inhibitors for other enzymes. High-throughput screening of this compound derivative libraries against various enzyme targets could lead to the discovery of new therapeutic agents.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the exciting and expanding field of this compound derivative synthesis and application. The versatility of the this compound scaffold, combined with modern synthetic and screening techniques, promises a wealth of new discoveries and innovations in the years to come.

References

A Technical Guide to Computational Studies on Phenolphthalein Tautomerism and Color Change

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolphthalein (C₂₀H₁₄O₄) is a well-known triphenylmethane compound, celebrated for its utility as a pH indicator in acid-base titrations. Its pronounced and sharp color change from colorless in acidic to pink-fuchsia in basic solutions is a direct consequence of pH-dependent structural transformations known as tautomerism. Understanding the underlying mechanism of this change is crucial not only for analytical chemistry but also for the broader design of pH-sensitive molecular switches and probes.

Computational chemistry provides powerful tools to investigate these tautomeric equilibria at the molecular level. By employing quantum mechanical methods, researchers can elucidate the electronic structures, relative stabilities, and spectroscopic properties of this compound's various forms. This guide details the computational methodologies used to study this phenomenon, presents the key quantitative data derived from such studies, and outlines corresponding experimental protocols for validation.

The Mechanism of this compound Tautomerism and Color Change

The chromogenic behavior of this compound is governed by its existence in several tautomeric forms, with the equilibrium between them being highly sensitive to the hydrogen ion concentration (pH) of the solution.

-

In acidic and near-neutral solutions (pH < 8.2): this compound exists predominantly in its neutral, lactone form (H₂In). In this structure, the central carbon atom is sp³-hybridized, and the three phenyl rings are not part of a single extended conjugated system. As a result, this form does not absorb light in the visible spectrum and appears colorless.[1][2]

-

In basic solutions (pH 8.2–10.0): As the pH increases, two phenolic protons are abstracted. This leads to the opening of the lactone ring and a structural rearrangement to the dianionic, quinonoid form (In²⁻).[1][2] The central carbon atom becomes sp²-hybridized, creating a planar structure with an extensive system of conjugated π-orbitals spanning all three rings. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting light absorption into the visible region. This form strongly absorbs green light (λmax ≈ 553 nm), and the transmitted light is perceived as pink or fuchsia.[3]

-

In strongly basic solutions (pH > 12): At very high pH, the pink color slowly fades as the quinonoid structure undergoes a nucleophilic attack by a hydroxide ion at the central carbon. This results in the formation of a colorless carbinol or In(OH)³⁻ form, where the central carbon is again sp³-hybridized, breaking the extended conjugation.

-

In strongly acidic solutions (pH < 0): Under conditions of extreme acidity, the carbonyl group of the lactone can be protonated, leading to the formation of a trityl cation (H₃In⁺), which imparts an orange-red color.

The key color change used in titrations is the transition between the colorless lactone (H₂In) and the pink quinonoid (In²⁻) forms.

Computational Methodologies

Computational studies are instrumental in quantifying the energetic and electronic properties of this compound's tautomers. The primary methods employed are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, such as UV-Vis absorption spectra.

3.1 Geometry Optimization and Energetics The first step in a computational analysis is to determine the minimum energy structure for each tautomer (lactone, quinonoid, etc.).

-

Method: Density Functional Theory (DFT) is the most common method.

-

Functionals: Hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP and M06-2X are frequently used for their balance of accuracy and computational cost.

-

Basis Sets: Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are typically sufficient for geometry optimizations.

-

Solvation Model: Since these transformations occur in solution, an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is crucial to account for the stabilizing effect of the solvent (typically water).

These calculations provide the relative Gibbs free energies (ΔG) of the tautomers, allowing for the prediction of their relative stabilities and equilibrium populations.

3.2 Prediction of UV-Vis Absorption Spectra To understand the color, the electronic absorption spectrum of each tautomer is calculated.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard approach for calculating vertical excitation energies and oscillator strengths.

-